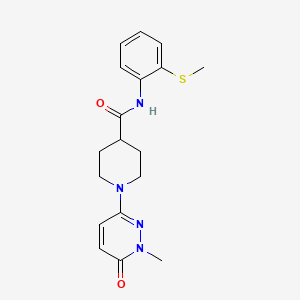

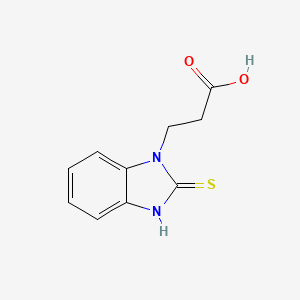

![molecular formula C8H12O2 B2624614 1,9-Dioxadispiro[2.1.35.23]decane CAS No. 2248396-33-8](/img/structure/B2624614.png)

1,9-Dioxadispiro[2.1.35.23]decane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,9-Dioxadispiro[2.1.35.23]decane, also known as spirodioxolane, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. This molecule consists of two fused dioxolane rings and a spiro carbon center, which make it a challenging target for synthesis. However, the potential applications of spirodioxolane in various fields, such as materials science, drug discovery, and catalysis, have motivated researchers to develop efficient synthetic methods and explore its properties.

Wirkmechanismus

The mechanism of action of 1,9-Dioxadispiro[2.1.35.23]decanene depends on its specific application. In materials science, 1,9-Dioxadispiro[2.1.35.23]decanene-based materials exhibit unique optical, electronic, and mechanical properties due to their rigid and stable structure. In drug discovery, 1,9-Dioxadispiro[2.1.35.23]decanene-based drugs interact with specific targets, such as enzymes, receptors, and ion channels, through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions lead to the modulation of the target's activity, resulting in therapeutic effects. In catalysis, 1,9-Dioxadispiro[2.1.35.23]decanene-based ligands coordinate with transition metal catalysts, enabling efficient and selective transformations of various organic substrates through various mechanisms, such as oxidative addition, reductive elimination, and migratory insertion.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1,9-Dioxadispiro[2.1.35.23]decanene depend on its specific application. In materials science, 1,9-Dioxadispiro[2.1.35.23]decanene-based materials exhibit unique optical, electronic, and mechanical properties, which can be tailored for specific applications, such as sensors, optoelectronics, and drug delivery systems. In drug discovery, 1,9-Dioxadispiro[2.1.35.23]decanene-based drugs can exhibit various therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities, depending on the specific target and mechanism of action. In catalysis, 1,9-Dioxadispiro[2.1.35.23]decanene-based ligands can enable efficient and selective transformations of various organic substrates, leading to the synthesis of valuable compounds with high yields and selectivity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 1,9-Dioxadispiro[2.1.35.23]decanene for lab experiments include its unique structure and properties, which make it a valuable building block for the synthesis of novel materials, drugs, and catalysts. The efficient synthetic methods for 1,9-Dioxadispiro[2.1.35.23]decanene enable its easy preparation in large quantities, making it accessible for various research applications. However, the limitations of 1,9-Dioxadispiro[2.1.35.23]decanene for lab experiments include its challenging synthesis, which requires specific conditions and reagents, and its limited stability, which can affect its reactivity and properties.

Zukünftige Richtungen

The future directions for 1,9-Dioxadispiro[2.1.35.23]decanene research include the development of new synthetic methods for 1,9-Dioxadispiro[2.1.35.23]decanene and its derivatives, the exploration of its properties and applications in various fields, and the optimization of its properties for specific applications. In materials science, 1,9-Dioxadispiro[2.1.35.23]decanene-based materials with advanced optical, electronic, and mechanical properties can be developed for various applications, such as sensors, optoelectronics, and drug delivery systems. In drug discovery, 1,9-Dioxadispiro[2.1.35.23]decanene-based drugs with enhanced potency, selectivity, and pharmacokinetic properties can be developed for various diseases, such as cancer, inflammation, and infectious diseases. In catalysis, 1,9-Dioxadispiro[2.1.35.23]decanene-based ligands with improved efficiency, selectivity, and stability can be developed for various organic transformations, enabling the synthesis of valuable compounds with high yields and selectivity.

Synthesemethoden

The synthesis of 1,9-Dioxadispiro[2.1.35.23]decanene is a challenging task due to the complexity of its structure. Several synthetic methods have been reported in the literature, including the reaction of 1,2-dioxolane with aldehydes, the reaction of 1,2-dioxolane with ketones, and the reaction of 1,2-dioxolane with α,β-unsaturated carbonyl compounds. Among these methods, the reaction of 1,2-dioxolane with aldehydes is the most common and efficient route for the synthesis of 1,9-Dioxadispiro[2.1.35.23]decanene. This method involves the condensation of 1,2-dioxolane with an aldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate or titanium tetrachloride. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of 1,9-Dioxadispiro[2.1.35.23]decanene.

Wissenschaftliche Forschungsanwendungen

Spirodioxolane has shown promising applications in various fields of scientific research. In materials science, 1,9-Dioxadispiro[2.1.35.23]decanene has been used as a building block for the synthesis of novel organic materials, such as dendrimers, polymers, and liquid crystals. These materials exhibit unique optical, electronic, and mechanical properties, making them suitable for applications in optoelectronics, sensors, and drug delivery systems. In drug discovery, 1,9-Dioxadispiro[2.1.35.23]decanene has been used as a scaffold for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases. The 1,9-Dioxadispiro[2.1.35.23]decanene scaffold provides a rigid and stable framework for drug molecules, enhancing their potency, selectivity, and pharmacokinetic properties. In catalysis, 1,9-Dioxadispiro[2.1.35.23]decanene has been used as a ligand for transition metal catalysts, enabling efficient and selective transformations of various organic substrates.

Eigenschaften

IUPAC Name |

1,9-dioxadispiro[2.1.35.23]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-7(3-1)4-8(5-9-7)6-10-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLDYZOGFQGNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC3(CO2)CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dioxadispiro[2.1.35.23]decane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

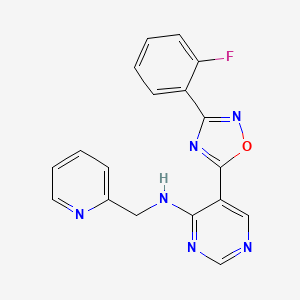

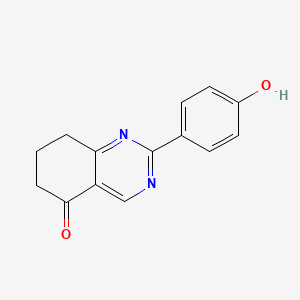

![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

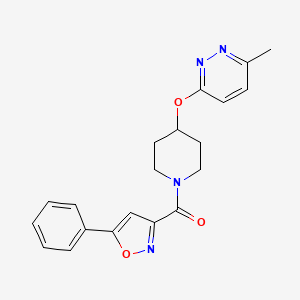

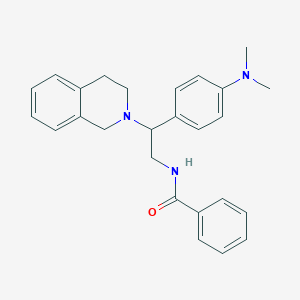

![N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide](/img/structure/B2624544.png)

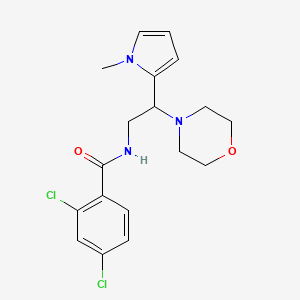

![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)

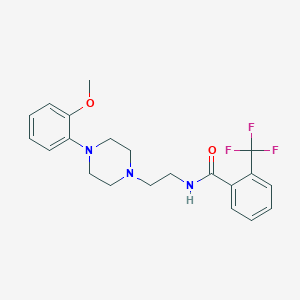

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2624549.png)

![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)